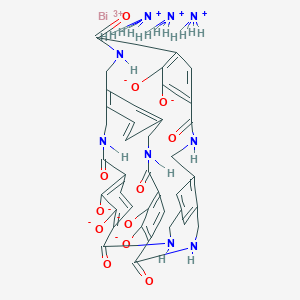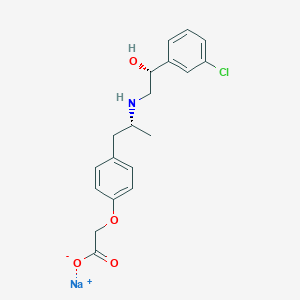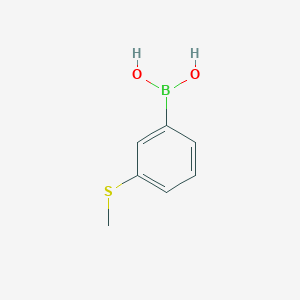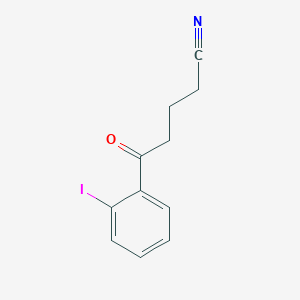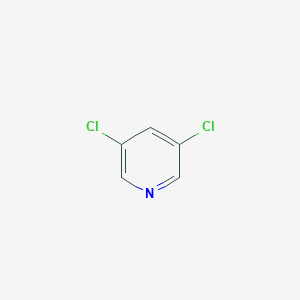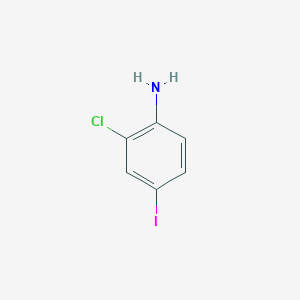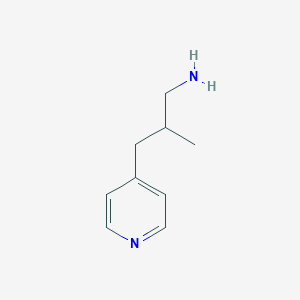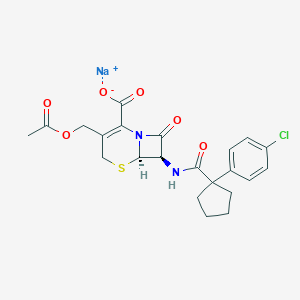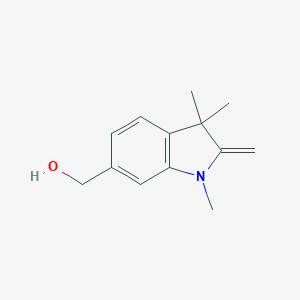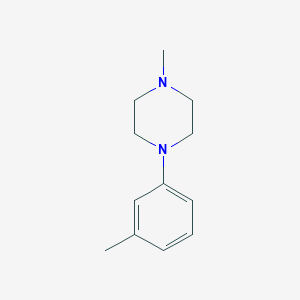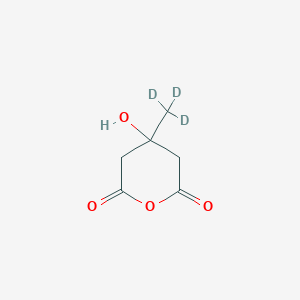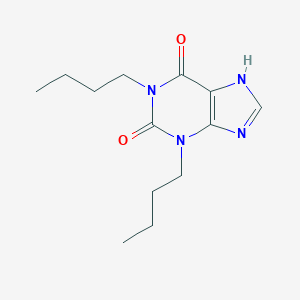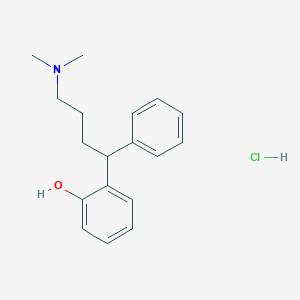
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride, also known as DMPPB, is a chemical compound that has been widely used in scientific research. DMPPB is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is expressed in the central nervous system.
Mécanisme D'action
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to cations such as calcium and sodium. Activation of the α7 nAChR by 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride leads to the influx of cations into the cell, which can trigger various downstream signaling pathways.
Effets Biochimiques Et Physiologiques
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been shown to have various biochemical and physiological effects. It can modulate synaptic transmission, enhance cognitive function, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for specific modulation of this receptor. It also has a long half-life, which makes it suitable for in vivo experiments. However, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has some limitations, such as its potential toxicity and the need for proper controls to account for nonspecific effects.
Orientations Futures
There are several future directions for research on 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride. One area of interest is the development of novel compounds that target the α7 nAChR with greater selectivity and potency. Another area of interest is the investigation of the role of the α7 nAChR in various disease states, such as schizophrenia and depression. Additionally, the potential therapeutic applications of 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride and related compounds in neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride is a chemical compound that has been widely used in scientific research as a selective agonist of the α7 nAChR. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has shown promise as a tool for studying the function of the α7 nAChR and as a potential therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride can be synthesized by reacting 4-(dimethylamino)butyrophenone with 1-phenyl-2-bromopropane in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It is commonly used as a tool to study the function of the α7 nAChR, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and inflammation.
Propriétés
Numéro CAS |
129841-37-8 |
|---|---|
Nom du produit |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Formule moléculaire |
C18H24ClNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)-1-phenylbutyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)14-8-12-16(15-9-4-3-5-10-15)17-11-6-7-13-18(17)20;/h3-7,9-11,13,16,20H,8,12,14H2,1-2H3;1H |
Clé InChI |
FRGQFWHAVLTGFB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
SMILES canonique |
CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2O.Cl |
Synonymes |
2-(4-(Dimethylamino)-1-phenylbutyl)phenol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



